N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of the bromophenyl and indole groups in its structure suggests potential biological activity, making it a compound of interest for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The sulfonylated indole is reacted with bromoacetyl bromide to form the acetamide derivative.
Bromination: Finally, the compound is brominated at the para position of the phenyl ring using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction of the sulfonyl group could yield the corresponding sulfide or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its indole moiety.
Medicine: Possible development as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide would depend on its specific application. Generally, compounds with indole and sulfonyl groups can interact with various biological targets, including enzymes and receptors. The bromophenyl group may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide: Similar structure with a fluorine atom instead of bromine.
N-(4-methylphenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in N-(4-bromophenyl)-2-((1-propyl-1H-indol-3-yl)sulfonyl)acetamide may confer unique properties such as increased lipophilicity and potential for halogen bonding, which can influence its biological activity and interactions.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1-propylindol-3-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-2-11-22-12-18(16-5-3-4-6-17(16)22)26(24,25)13-19(23)21-15-9-7-14(20)8-10-15/h3-10,12H,2,11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGQITHBSYQALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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